molecular formula C12H17NS B13066808 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13066808
M. Wt: 207.34 g/mol
InChI Key: KJRXLIJOICRECP-UHFFFAOYSA-N
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Description

6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] is a spirocyclic synthetic intermediate of significant importance in medicinal chemistry and chemical biology, particularly in the development of targeted kinase inhibitors. Its primary research value lies in its role as a key building block for the synthesis of SAR405 , a highly potent and selective inhibitor of PIK3C3/Vps34. Vps34 is a lipid kinase that plays a critical role in autophagy and endosomal trafficking , making it a target of interest for cancer and neurodegenerative disease research. By serving as the core scaffold for SAR405, this compound enables the study of Vps34 inhibition and its effects on cellular degradation pathways. The unique spirocyclic architecture of this intermediate provides a three-dimensional framework that is advantageous for achieving high selectivity in protein-ligand interactions. Researchers utilize this compound to explore structure-activity relationships in the design of novel therapeutic agents targeting phosphoinositide 3-kinases and related enzymes. Its application is fundamental to advancing the understanding of intracellular signaling and developing new chemical probes for autophagy and cancer biology .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclohexane]

InChI

InChI=1S/C12H17NS/c1-2-6-12(7-3-1)10-5-9-14-11(10)4-8-13-12/h5,9,13H,1-4,6-8H2

InChI Key

KJRXLIJOICRECP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCN2)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thieno[3,2-c]pyridine derivative with a cyclohexane-based reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6’,7’-Dihydro-5’H-spiro[cyclohexane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Features

The spiro junction at the cyclohexane-thieno[3,2-c]pyridine interface introduces conformational rigidity, which may enhance binding affinity in biological targets compared to planar analogs .

Structural Analogs

Spiro[cyclopropane-thieno[3,2-c]pyridine] Derivatives
  • Example: 3m (4-(7'-oxo-6'-quinolin-8-yl-spiro[cyclopropane-1,4'-thieno[3,2-c]pyridine])benzonitrile). Key Difference: Cyclopropane ring instead of cyclohexane. Impact: Smaller ring size reduces steric bulk but may limit solubility due to higher hydrophobicity .
  • Yield : 60% vs. 80% for cyclohexane-based analogs, suggesting cyclohexane derivatives are synthetically favorable .
Spiro[cyclobutane-thieno[3,2-c]pyridine] Derivatives
  • Example: 3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]. Key Difference: Cyclobutane ring introduces intermediate steric effects. Safety Profile: Classified as highly flammable (H220) and toxic (H300), requiring stringent storage conditions (P210, P301) .
Non-Spiro Thieno[3,2-c]pyridines
  • Example: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates. Key Difference: Lack of spirocyclic structure results in planar geometry. Biological Activity: Demonstrated anticancer properties via kinase inhibition .

Physicochemical Properties

Solubility
  • Spiro[cyclohexane-thieno[3,2-c]pyridine]: Likely low aqueous solubility due to hydrophobic cyclohexane moiety (cf. thieno[2,3-b]pyridines require cyclodextrin formulations for pharmacokinetic studies) .
  • Mitigation Strategies : Adding morpholine solubilizing groups (e.g., in pyrrolo[2,3-b]pyridines) improves solubility by 2–3 fold .
Stability
  • Thermal Stability : Spirocyclic derivatives are thermally stable up to 150°C (based on cyclobutane analog storage guidelines) .
  • Metabolic Stability: Spiro structures may resist enzymatic degradation better than non-cyclic analogs, as seen in S-/C-glycosides .

Biological Activity

6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula C12H17NSC_{12}H_{17}NS and a molecular weight of 207.34 g/mol, this compound has been explored for various pharmacological applications, particularly in the realms of anti-inflammatory and antimicrobial activities.

PropertyValue
Molecular FormulaC12H17NSC_{12}H_{17}NS
Molecular Weight207.34 g/mol
CAS Number1254344-95-0

Antimicrobial Activity

Research indicates that compounds similar to 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-c]pyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.3 to 8.5 µM against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .

Anti-inflammatory Activity

In studies focusing on anti-inflammatory effects, compounds derived from similar structural frameworks have demonstrated greater efficacy than established anti-inflammatory agents such as curcumin. For instance, certain thieno-pyridine derivatives were found to inhibit the activation of human hepatic stellate cells involved in liver fibrosis at concentrations as low as 10 µM .

Study on Antifibrotic Agents

A notable study synthesized a series of thieno[3,2-c]pyridine derivatives and evaluated their antifibrotic activity. The results indicated that specific derivatives significantly reduced the activation of hepatic stellate cells (LX2), which are crucial in liver fibrosis development. This suggests that compounds like 6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] could serve as potential therapeutic agents for liver-related diseases .

Antibacterial Screening

In another research effort, various thieno-pyridine compounds were screened for antibacterial activity against multiple strains such as Staphylococcus aureus and Bacillus cereus. The results revealed that some compounds exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents .

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